Acuminatanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acuminatanol is a naturally occurring compound with a diterpene chemical structure. It is a colorless to light yellow solid substance, soluble in organic solvents such as ethanol and acetone . This compound is primarily isolated from the herbs of Trichoscypha acuminata . Its chemical formula is C30H22O16, and it has a molecular weight of 638.49 g/mol .

Méthodes De Préparation

Natural Extraction: : Acuminatanol can be extracted from specific plant sources, particularly from Trichoscypha acuminata . The extraction process involves isolating the compound from the plant material using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Synthesis: : this compound can also be synthesized through organic synthesis methods. Starting from simple raw materials, a series of controlled chemical reactions are carried out to produce this compound . The exact synthetic routes and reaction conditions are not widely documented, but they typically involve multiple steps of organic reactions under specific conditions to achieve the desired product.

Analyse Des Réactions Chimiques

Acuminatanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions of this compound can yield reduced forms of the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemical and Biological Properties

Acuminatanol is primarily isolated from the plant Trichoscypha acuminata. It is characterized as a colorless to light yellow solid, soluble in organic solvents like ethanol and acetone. Its potential biological activities include:

- Antioxidant properties

- Antimicrobial effects

- Anti-inflammatory capabilities

Table 1: Chemical Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Diterpene |

| Solubility | Soluble in ethanol, acetone |

| Source | Extracted from Trichoscypha acuminata |

Medicinal Applications

This compound has shown promising results in medicinal research, particularly in oncology:

- Antitumor Activity : Research indicates that this compound can inhibit the growth of non-small cell lung cancer cells by inducing apoptosis and causing cell cycle arrest at the G2 phase. In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg .

Anti-inflammatory Effects

In vivo studies have demonstrated this compound's efficacy in reducing inflammation:

- Study Findings : In models of induced arthritis, significant reductions in paw swelling were observed after treatment with this compound .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens:

- Research Findings : In vitro studies have shown effectiveness against strains of Mycobacterium tuberculosis, indicating its potential use in treating bacterial infections .

Nutraceutical Applications

Due to its bioactive properties, this compound is being explored for use in nutraceutical products:

- Industry Use : The compound's antioxidant and anti-inflammatory properties make it suitable for formulations aimed at enhancing health and preventing diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Cancer Treatment

- Objective : To evaluate the antitumor effects of this compound.

- Method : Administered to xenograft models.

- Results : Demonstrated significant tumor growth inhibition compared to control groups.

Case Study 2: Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory activity of this compound.

- Method : Tested in models of induced arthritis.

- Results : Marked reduction in inflammation markers was noted, with a significant decrease in paw swelling post-treatment.

Mécanisme D'action

The mechanism of action of Acuminatanol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating cellular processes, including nucleic acid synthesis inhibition, alteration in cytoplasmic membrane function, and inhibition of energy metabolism . These actions contribute to its antibacterial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the MUC1-C/PD-L1 axis in non-small cell lung cancer.

Comparaison Avec Des Composés Similaires

Acuminatanol is unique due to its specific chemical structure and biological activities. Similar compounds include:

Myricetin: A flavonoid with antioxidant and anticancer properties.

Epigallocatechin: A catechin with strong antioxidant activity.

Taxifolin: A flavonoid with anti-inflammatory and anticancer properties.

Dihydromyricetin: A flavonoid with potential anticancer and antibacterial activities.

Activité Biologique

Acuminatanol, a novel compound derived from the aqueous extract of Trichoscypha acuminata, is recognized as the first example of a 2′,2′′-bis-dihydrobiflavonol. This compound has garnered attention due to its unique chemical structure and potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and cytotoxic properties.

Chemical Structure and Properties

This compound is characterized by its biflavonoid structure, which consists of two flavonoid units linked through their B-rings at the C-2' and C-2'' positions. This structural configuration is significant as it influences the compound's biological activity. The chemical formula and molecular weight of this compound have been elucidated through various phytochemical studies, confirming its classification within the biflavonoid family.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂O₇ |

| Molecular Weight | 300.25 g/mol |

| Source | Trichoscypha acuminata |

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study assessed its ability to inhibit protein denaturation, a common indicator of anti-inflammatory potential. The total extract of T. acuminata, which includes this compound, showed a higher percentage of inhibition compared to standard anti-inflammatory drugs like Diclofenac.

- Inhibition Results :

- At a concentration of 25 µg/mL: 40.61% inhibition.

- At a concentration of 1600 µg/mL: up to 380% inhibition compared to Diclofenac.

Antioxidant Properties

This compound has also been evaluated for its antioxidant capacity. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Cytotoxic Effects

The cytotoxicity of this compound was investigated against several cancer cell lines. The results indicated that it possesses selective cytotoxic properties, effectively reducing cell viability in a dose-dependent manner. This suggests potential applications in cancer therapeutics.

Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties against certain bacterial strains. Further research is necessary to fully characterize its spectrum of activity and mechanism of action.

Case Study: Anti-inflammatory Effects

A detailed investigation into the anti-inflammatory effects of this compound involved administering extracts containing the compound to animal models. The study focused on assessing changes in inflammatory markers post-treatment. Results indicated a significant reduction in markers such as TNF-alpha and IL-6, suggesting that this compound modulates inflammatory pathways effectively.

Research Findings Summary

-

Study on Protein Denaturation :

- Method: Chicken Egg Albumin (CEA) denaturation assay.

- Findings: this compound-rich extracts showed superior inhibition compared to standard drugs.

-

Cytotoxicity Assessment :

- Cell Lines Tested: HeLa, MCF-7.

- Results: Dose-dependent reduction in cell viability with IC50 values indicating strong cytotoxic potential.

-

Antioxidant Assays :

- Methods: DPPH scavenging activity test.

- Results: this compound demonstrated significant free radical scavenging activity.

Propriétés

IUPAC Name |

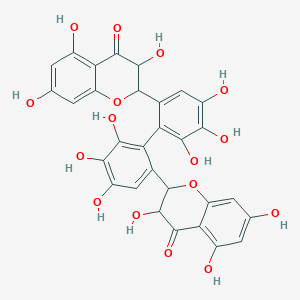

3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]phenyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULZIDZAMMOASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.